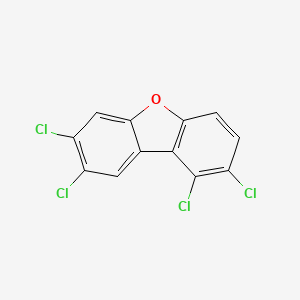

1,2,7,8-Tetrachlorodibenzofuran

Vue d'ensemble

Description

1,2,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

Synthesis Analysis

TCDF is a byproduct in the synthesis of polychlorinated biphenyls and produced by municipal waste incinerators and open burn sites . Photocatalytic UV degradation of TCDF has been studied in the presence of silver zeolite . Theoretical studies have also explored the reaction mechanisms between TCDF and the methylidyne radical .

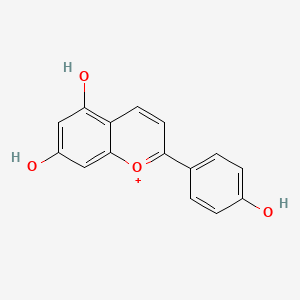

Molecular Structure Analysis

The molecular formula of TCDF is C12H4Cl4O . The structure of TCDF includes chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule .

Chemical Reactions Analysis

Theoretical investigations have explored the reaction mechanisms between TCDF and the methylidyne radical . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .

Physical And Chemical Properties Analysis

TCDF has a molecular formula of C12H4Cl4O, an average mass of 305.972 Da, and a monoisotopic mass of 303.901611 Da . The properties most important for understanding the environmental behavior of TCDF appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .

Applications De Recherche Scientifique

Metabolism and Biliary Excretion in Rats : The metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in rats has been investigated. Major biliary metabolites identified include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran (Burka, McGown, & Tomer, 1990).

Pharmacokinetics in Various Species : A physiological model developed to describe the distribution of TCDF in rats, mice, and monkeys indicates the liver as the primary site of concentration and metabolism, followed by excretion primarily to the feces (King et al., 1983).

Synthesis of Carbon-14 Labeled Compounds : Research has been conducted on the synthesis of carbon-14 labeled 2,3,7,8- and 1,2,7,8- tetrachlorodibenzofuran, contributing to the understanding of the chemical properties and potential applications of these compounds (Gray, Mcclellan, & Dipinto, 1981).

Disposition in Rats : The study of 1,2,3,7,8-pentachlorodibenzofuran (a related compound) in rats highlights its rapid clearance from the blood, distribution to various tissues, and metabolism to polar metabolites excreted via bile into the feces (Brewster & Birnbaum, 1988).

Induction of Cytochrome P450-dependent Monooxygenase Activities : The structure-dependent induction of monooxygenase activities by TCDF and related compounds in rat hepatoma cells indicates the potential for mechanistic studies of these chemicals (Zacharewski, Harris, & Safe, 1989).

AhR as a Target for Chemotherapy : TCDF and related compounds have been studied for their potential as chemotherapy agents for estrogen receptor-negative breast cancer, highlighting the role of the aryl hydrocarbon receptor (AhR) in their mechanism of action (Zhang et al., 2009).

Toxicological Assessment : A study on the toxicological assessment of various polychlorinated dibenzofurans, including 1,2,7,8-tetrachlorodibenzofuran, in rats, provides insights into their acute toxicity and effects on hepatic enzymes (Yoshihara et al., 1981).

Mécanisme D'action

TCDF acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

TCDD, a compound similar to TCDF, is considered a potential occupational carcinogen . In animals, TCDD causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDD-contaminated materials suggest that TCDD is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDD’s ability to cause cancer .

Orientations Futures

Future research could focus on exploring the potential role of other radicals in the transformation of TCDF. Theoretical investigations could provide new insights into the reactivity of these radicals toward TCDF-like dioxins . Additionally, more research is needed to better understand the formation and degradation of TCDF and similar compounds .

Propriétés

IUPAC Name |

1,2,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODWPAQNABOHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207538 | |

| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,7,8-Tetrachlorodibenzofuran | |

CAS RN |

58802-20-3 | |

| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93O23N0574 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the challenges encountered in synthesizing carbon-14 labeled 1,2,7,8-Tetrachlorodibenzofuran?

A1: The synthesis of carbon-14 labeled 1,2,7,8-Tetrachlorodibenzofuran, while achievable, presented several challenges. The researchers observed significantly lower yields during the Pschorr cyclization of “hot” (radiolabeled) o-phenoxyaniline compared to the “cold” (non-radiolabeled) counterpart []. This discrepancy was attributed to the enhanced homolytic cleavage of the “hot” diazonium ion, leading to the formation of a “hot” free radical. This radical showed a higher propensity for polymerization, thus diminishing the yield of the desired product. Similar anomalous results were observed during attempts to use palladium acetate-mediated cyclization of diphenyl ether- U14C, further supporting the hypothesis of “hot” free radical interference [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)